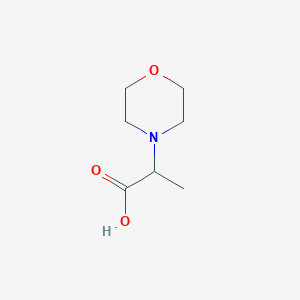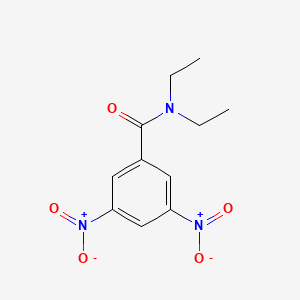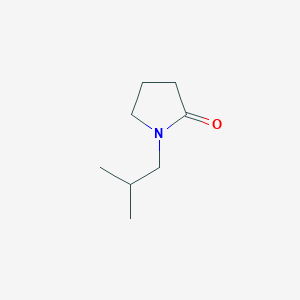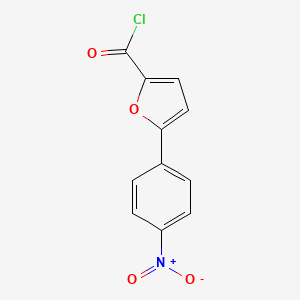
2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid
Overview
Description
“2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” is a chemical compound1. Its structure holds immense potential for scientific research, from drug development to catalysis1.
Synthesis Analysis
There are no specific synthesis methods available for “2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid”. However, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra23.Molecular Structure Analysis
The exact molecular structure of “2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” is not available. However, the IR spectrum of a similar compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −14.Chemical Reactions Analysis
There are no specific chemical reactions available for “2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid”. However, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra23.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” are not available.Scientific Research Applications
Crystal Engineering and Supramolecular Synthons
- The study of pyrazinic acid and isomeric methylpyrazine carboxylic acids, including analogs of 2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid, reveals their role in crystal engineering. The recurrence of carboxylic acid-pyridine supramolecular synthon V, characterized by specific hydrogen bonding patterns, is crucial for self-assembly in crystal structures. This supramolecular interaction is pivotal for designing crystal structures and understanding the molecular features that govern the assembly of pyridine and pyrazine carboxylic acids, aiding future crystal engineering strategies (Peddy Vishweshwar et al., 2002).
Medicinal Chemistry and Drug Development
- The synthesis of antimicrobial agents leveraging analogs of 2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid demonstrates the significance of these compounds in developing new therapeutics. The metabolism of these compounds to their piperazinyl derivatives in vivo underscores their potential utility in designing drugs with specific metabolic pathways (T. Uno et al., 1993).
- The development of histamine H4 receptor ligands from 2-aminopyrimidines, working from a pyrimidine hit identified in a screening campaign, highlights the use of structural analogs in optimizing potency and identifying compounds with significant in vitro and in vivo activities. This research supports the potential of H4 receptor antagonists in treating pain and inflammation (R. Altenbach et al., 2008).
Chemical Synthesis and Ligand Design
- Research into arylpiperazines and their conversion into tridentate ligands for complexation with the fac-{Re(CO)3}+ core demonstrates the utility of 2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid analogs in designing complexes with specific coordination geometries. These complexes have implications for understanding molecular interactions and developing new materials (Lihui Wei et al., 2004).
Safety And Hazards
The safety and hazards of “2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” are not available. However, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells2.
Future Directions
The future directions of “2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” are not available. However, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development2.
properties
IUPAC Name |
2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-7-14(6-5-12-8)10-9(11(15)16)3-2-4-13-10/h2-4,8,12H,5-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNTXKJWPIIOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378096 | |
| Record name | 2-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid | |
CAS RN |
889957-87-3 | |
| Record name | 2-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)
![3-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608892.png)
![N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1608896.png)





![2-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608906.png)


